An In-Depth Technical Guide to the Mechanism of Action of SR140333B
An In-Depth Technical Guide to the Mechanism of Action of SR140333B
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR140333B, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has demonstrated significant therapeutic potential in preclinical models of various inflammatory and centrally-mediated disorders. This technical guide provides a comprehensive overview of the mechanism of action of SR140333B, detailing its interaction with the NK1 receptor and the subsequent downstream signaling events. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation, pain transmission, and mood regulation. Its biological effects are primarily mediated through the high-affinity G protein-coupled neurokinin-1 (NK1) receptor.[1] The development of non-peptide antagonists for the NK1 receptor has been a significant focus of drug discovery efforts to mitigate the pathological effects of excessive SP signaling. SR140333B has emerged as a highly potent and selective antagonist at the NK1 receptor, demonstrating efficacy in various preclinical models. This guide elucidates the core mechanism of action of SR140333B, providing a technical resource for the scientific community.
Core Mechanism of Action: NK1 Receptor Antagonism
SR140333B functions as a competitive antagonist at the NK1 receptor.[2] This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, SR140333B prevents Substance P from binding and initiating the downstream signaling cascade that leads to various physiological and pathophysiological effects.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[3][4] Upon activation by Substance P, the receptor initiates a signaling cascade that includes:
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Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4]
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Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate PKC, which in turn phosphorylates a variety of downstream targets, leading to cellular responses.[3]
SR140333B, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.
Quantitative Data Summary
The potency and selectivity of SR140333B have been quantified in various in vitro and in vivo assays. The following tables summarize the key pharmacological data.
Table 1: In Vitro Binding Affinity and Functional Antagonism of SR140333B
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki | Human, Rat, Guinea Pig | Various tissues | 0.4 - 1.2 nM | [2] |
| IC50 (Binding) | Not Specified | Not Specified | 1.6 nM | [2] |
| pKb (Functional Antagonism) | Rat | Colon | 9.2 | [1] |
| pD'2 (Functional Antagonism) | Rabbit, Guinea Pig | Pulmonary Artery, Ileum | 9.65 - 10.16 | [2] |
Table 2: In Vivo Efficacy of SR140333B
| Assay | Species | Endpoint | ED50 | Reference |
| Substance P-induced Hypotension | Dog | Inhibition of blood pressure drop | 3 µg/kg i.v. | [2] |
| Substance P-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 42 µg/kg i.v. | [2] |
| Neurogenic Plasma Extravasation | Rat | Inhibition of plasma leakage | 7 µg/kg i.v. | [2] |
| Nociceptive Neuron Activation | Rat | Blockade of thalamic neuron activation | 0.2 µg/kg i.v. | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of SR140333B.
NK1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of SR140333B to the NK1 receptor.
Protocol:
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Membrane Preparation:
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Culture human astrocytoma U-373 MG cells to confluency.
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Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C.
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Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.
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Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4) and determine protein concentration.
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Binding Assay:
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In a 96-well plate, add 50 µL of membrane preparation (typically 10-20 µg of protein).
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Add 25 µL of varying concentrations of SR140333B or vehicle.
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Add 25 µL of [3H]Substance P (specific activity ~80-120 Ci/mmol) to a final concentration of 0.5 nM.
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For non-specific binding determination, add 1 µM of unlabeled Substance P.
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Incubate at room temperature for 60 minutes.
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Separation and Quantification:
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Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
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Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (concentration of SR140333B that inhibits 50% of specific [3H]Substance P binding) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Intracellular Calcium Mobilization Assay
This functional assay measures the ability of SR140333B to inhibit Substance P-induced increases in intracellular calcium.
References
- 1. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
